n-(2,2,2-Trichloro-1-phenylethyl)benzamide
Overview
Description
n-(2,2,2-Trichloro-1-phenylethyl)benzamide: is a chemical compound with the molecular formula C15H12Cl3NO and a molecular weight of 328.62 g/mol . This compound is characterized by the presence of a benzamide group attached to a trichlorophenylethyl moiety. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,2,2-Trichloro-1-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with 2,2,2-trichloro-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions: n-(2,2,2-Trichloro-1-phenylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atoms
Reduction: Partially or fully dechlorinated derivatives
Oxidation: Oxidized aromatic compounds
Scientific Research Applications
n-(2,2,2-Trichloro-1-phenylethyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis
Biology: In studies involving enzyme inhibition or protein binding
Industry: Used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of n-(2,2,2-Trichloro-1-phenylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- n-(2,2,2-Trichloro-1-phenylethyl)acetamide
- n-(2,2,2-Trichloro-1-phenylethyl)propionamide
- n-(2,2,2-Trichloro-1-phenylethyl)butyramide
Comparison:
- n-(2,2,2-Trichloro-1-phenylethyl)benzamide has a benzamide group, which provides unique binding properties compared to acetamide, propionamide, and butyramide derivatives.
- The trichloromethyl group in all these compounds contributes to their reactivity and potential for forming covalent bonds with biological targets.
- The benzamide derivative is often preferred in research due to its higher binding affinity and specificity for certain proteins.
Properties
IUPAC Name |
N-(2,2,2-trichloro-1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-15(17,18)13(11-7-3-1-4-8-11)19-14(20)12-9-5-2-6-10-12/h1-10,13H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHWLASXUWHLRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60721-37-1 | |
Record name | NSC143308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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